5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux conditions . This method provides a straightforward approach to obtaining the desired compound with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced separation techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it into different dihydropyrimidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted and functionalized pyrimidine derivatives, which can have enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research has indicated its potential use in developing new drugs for treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: This compound is prepared by the reaction of 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile.
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives: These compounds have shown anticancer, antiangiogenic, and antioxidant activities.
Uniqueness
5-(p-Tolylamino)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
Properties
CAS No. |
6943-93-7 |
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Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-(4-methylanilino)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-4-8(5-3-7)13-9-6-12-11(16)14-10(9)15/h2-5,9,13H,6H2,1H3,(H2,12,14,15,16) |
InChI Key |
BMMCDHXSFAXZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CNC(=O)NC2=O |
Origin of Product |
United States |
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